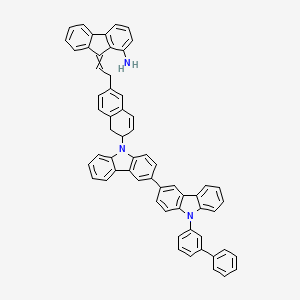
Formvar(R)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formvar® is a thermoplastic resin that belongs to the family of polyvinyl formals. It is synthesized from polyvinyl alcohol and formaldehyde, often copolymerized with polyvinyl acetate. Formvar® is known for its excellent electrical insulation properties, flexibility, and resistance to abrasion and water. It is widely used in various applications, including coatings, adhesives, and molding materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formvar® is synthesized through the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs in an aqueous medium, where polyvinyl alcohol is dissolved, and formaldehyde is added gradually. The mixture is then heated to promote the formation of polyvinyl formal. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Industrial Production Methods
In industrial settings, the production of Formvar® involves large-scale reactors where the reaction between polyvinyl alcohol and formaldehyde is carried out under controlled conditions. The resulting polyvinyl formal is then precipitated, washed, and dried to obtain the final resin. The resin can be further processed into various forms, such as films, coatings, and adhesives .
Analyse Chemischer Reaktionen
Types of Reactions
Formvar® undergoes several types of chemical reactions, including:
Oxidation: Formvar® can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, although they are less common.
Substitution: Formvar® can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often in an aqueous or alcoholic medium.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups onto the polymer chain .
Wissenschaftliche Forschungsanwendungen
Formvar® has a wide range of scientific research applications, including:
Wirkmechanismus
Formvar® exerts its effects primarily through its physical and chemical properties. Its high softening point and strong electrical insulation properties make it an ideal material for various applications. The polymer’s flexibility and resistance to abrasion and water contribute to its durability and effectiveness in different environments. The molecular targets and pathways involved in its action are related to its interaction with other materials and its ability to form stable films and coatings .
Vergleich Mit ähnlichen Verbindungen
Formvar® can be compared with other similar compounds, such as:
Polyvinyl acetate: While both are derived from polyvinyl alcohol, polyvinyl acetate is more commonly used as an adhesive and has different mechanical properties.
Polyvinyl butyral: Similar to Formvar®, polyvinyl butyral is used in applications requiring flexibility and adhesion, such as laminated safety glass.
Polyvinyl chloride: Known for its rigidity and durability, polyvinyl chloride is used in construction and piping applications.
Formvar® stands out due to its unique combination of flexibility, electrical insulation properties, and resistance to abrasion and water, making it suitable for a wide range of specialized applications .
Eigenschaften
CAS-Nummer |
63148-64-1 |
|---|---|
Molekularformel |
C61H43N3 |
Molekulargewicht |
818.0 g/mol |
IUPAC-Name |
9-[2-[6-[3-[9-(3-phenylphenyl)carbazol-3-yl]carbazol-9-yl]-5,6-dihydronaphthalen-2-yl]ethylidene]fluoren-1-amine |
InChI |
InChI=1S/C61H43N3/c62-56-21-11-20-52-48-16-4-5-17-49(48)53(61(52)56)31-25-39-24-26-43-36-47(30-27-42(43)34-39)64-58-23-9-7-19-51(58)55-38-45(29-33-60(55)64)44-28-32-59-54(37-44)50-18-6-8-22-57(50)63(59)46-15-10-14-41(35-46)40-12-2-1-3-13-40/h1-24,26-35,37-38,47H,25,36,62H2 |
InChI-Schlüssel |
HGJQHSCCODDZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC2=C1C=CC(=C2)CC=C3C4=CC=CC=C4C5=C3C(=CC=C5)N)N6C7=C(C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C16 |
Verwandte CAS-Nummern |
63148-64-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


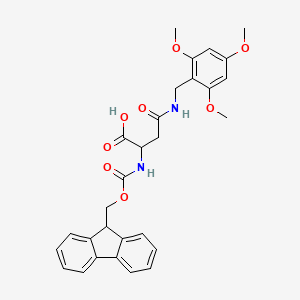
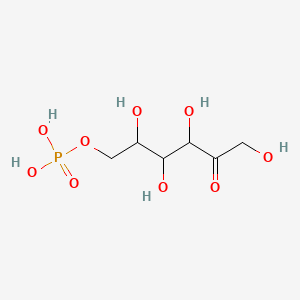
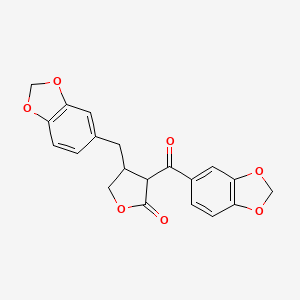
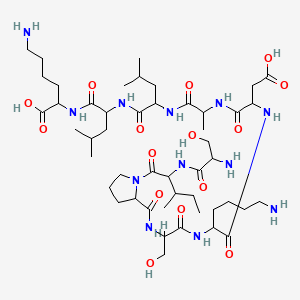
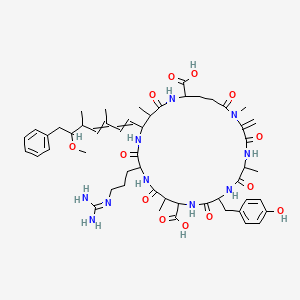
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
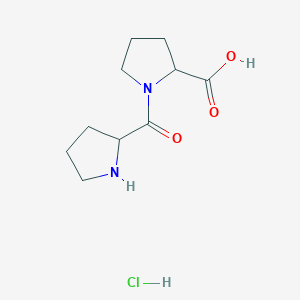
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
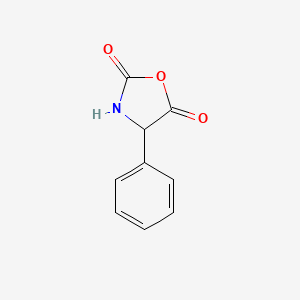
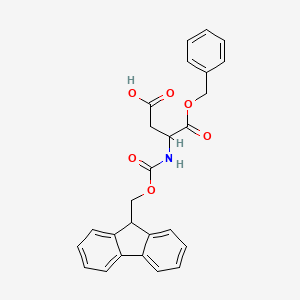
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
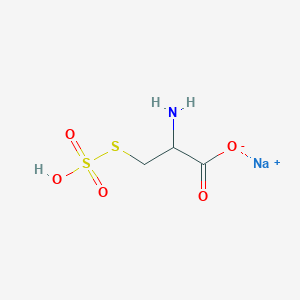
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
